ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate

Catalog No.
S874094
CAS No.
1374672-92-0
M.F
C10H8FNO2
M. Wt
193.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate

CAS Number

1374672-92-0

Product Name

ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate

IUPAC Name

ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

InChI

InChI=1S/C10H8FNO2/c1-2-14-10(13)6-5-9-4-3-8(11)7-12-9/h3-4,7H,2H2,1H3

InChI Key

UCPKWFDSICNZJV-UHFFFAOYSA-N

SMILES

CCOC(=O)C#CC1=NC=C(C=C1)F

Canonical SMILES

CCOC(=O)C#CC1=NC=C(C=C1)F

Cancer Therapy

Scientific Field: Medicinal Chemistry and Oncology

Summary of Application: This compound has been evaluated for its potential in treating prostate cancer. It’s designed based on molecular dynamic simulations to target p300/CBP, a co-activator involved in cell cycle and growth, which is a promising target in cancer therapy .

Experimental Procedures: A series of spirocyclic chroman derivatives were synthesized, characterized, and tested for antitumor activity. The most potent compound, B16, was identified and its effects on enzalutamide-resistant 22Rv1 cells were assessed using proliferation assays.

Results: Compound B16 inhibited the proliferation of 22Rv1 cells with an IC50 value of 96 nM. In vivo xenograft models showed better tumor growth inhibition for compounds B16 – P2 compared to the lead compound A-485 .

Neurodegenerative Disease Treatment

Scientific Field: Neuropharmacology

Summary of Application: Derivatives of the compound have been investigated as inhibitors of polo-like kinase, which is relevant in the context of Lewy body diseases, including Parkinson’s disease .

Experimental Procedures: The synthesis of pteridinones derivatives was carried out, followed by the evaluation of their inhibitory effects on polo-like kinase activity.

Epigenetic Modulation

Scientific Field: Epigenetics

Summary of Application: The compound’s derivatives are being studied for their role in histone modification, which is crucial for gene expression regulation and can be implicated in various diseases .

Experimental Procedures: The derivatives were tested for their ability to modulate histone acetyltransferase (HAT) activity, with a focus on p300/CBP.

Results: The derivatives showed potential in affecting histone acetylation, suggesting a role in epigenetic modulation with implications for disease treatment .

Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate is a fluorinated pyridine derivative characterized by its unique molecular structure, which includes a fluorine atom at the 5-position of the pyridine ring and a propynoic acid ethyl ester moiety. This compound is notable for its distinctive physical, chemical, and biological properties attributed to the presence of the electronegative fluorine atom, which enhances its reactivity and interaction with biological systems. It has garnered interest in medicinal chemistry for its potential applications in drug development and material science .

The chemical behavior of ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate is influenced by its functional groups. Key reactions include:

  • Oxidation: Can lead to the formation of carboxylic acids or oxides.
  • Reduction: May yield alcohols or amines.
  • Substitution Reactions: Can introduce various functional groups into the pyridine ring, enhancing its versatility in synthetic applications .

Research indicates that ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The fluorine atom enhances its ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. This compound's mechanism of action likely involves binding to specific molecular targets, which may contribute to its therapeutic effects .

The synthesis of ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate typically involves several key steps:

  • Fluorination: Introduction of the fluorine atom into the pyridine ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
  • Sonogashira Coupling Reaction: Formation of the propynoic acid ethyl ester moiety through coupling an ethynyl group with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst .
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production may utilize continuous flow reactors to enhance efficiency and safety during these reactions .

Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate finds applications across various fields:

  • Medicinal Chemistry: Investigated as a potential drug candidate due to its unique biological properties.
  • Material Science: Used in developing new materials with improved stability and reactivity.
  • Chemical Research: Serves as a building block for synthesizing more complex organic molecules .

Studies on the interactions of ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate with biological molecules reveal its potential to modulate enzyme activity and influence cellular pathways. The presence of the fluorine atom likely enhances binding affinity to specific targets, making it a subject of interest for further pharmacological studies .

Several compounds share structural similarities with ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate, including:

Compound NameStructural Features
2-FluoropyridineA simpler fluorinated pyridine with similar electronic properties.
3-FluoropyridineAnother fluorinated pyridine differing in substitution pattern.
4-FluoropyridineSimilar to other fluorinated pyridines but with fluorine in the para position.
Ethyl 3-(4-fluoropyridin-2-yl)prop-2-ynoateContains a fluorine atom but differs in position and substituent effects.

Uniqueness

Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate is unique due to its combination of a fluorinated pyridine structure and a propynoic acid ethyl ester moiety. This dual functionality imparts distinct chemical and biological properties that differentiate it from other similar compounds, making it valuable for research and development across various scientific disciplines .

XLogP3

1.8

Dates

Modify: 2023-08-16

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